Machigline

Description

Contextualizing Machigline within Natural Product Chemistry

Natural product chemistry focuses on the chemical substances produced by living organisms, particularly plants and microbes. ku.educsir.co.za These compounds, often referred to as secondary metabolites, can possess biological or pharmacological activity. au.dk this compound, as a natural product, fits into this domain, with research exploring its occurrence in specific plant species. medchemexpress.comresearchgate.net The investigation of natural products like this compound contributes to the broader understanding of biodiversity and can potentially lead to the discovery of novel compounds with interesting properties. ku.edu

Historical Perspective on this compound Discovery and Initial Characterization

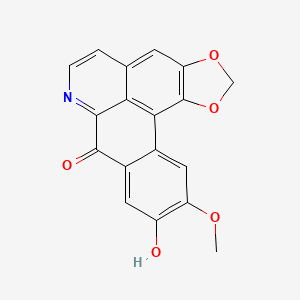

This compound was initially obtained from the leaves of Machilus glaucescens, a plant belonging to the Lauraceae family. medchemexpress.comresearchgate.net Another source identified is Illigera luzonensis. researchgate.netmdpi.com The isolation and characterization of natural products typically involve various chromatographic techniques and spectroscopic analysis to determine their structure. researchgate.netresearchgate.netmdpi.com Early studies on this compound involved the elucidation of its chemical structure, identifying it as an oxoaporphine alkaloid. researchgate.net The molecular formula of this compound has been determined to be C₁₈H₁₁NO₅, with a molecular weight of approximately 321.28 g/mol . medchemexpress.commedchemexpress.comnih.gov Spectroscopic data, such as ¹H NMR and ¹³C NMR, along with mass spectrometry, are crucial in confirming the proposed structure of such compounds. researchgate.netzenodo.org

Table 1: this compound Basic Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₁NO₅ | PubChem nih.gov |

| Molecular Weight | 321.3 g/mol | PubChem nih.gov |

| CAS Number | 87264-30-0 | PubChem nih.gov |

| Structure Class | Alkaloids, Oxoaporphine Alkaloids | MedChemExpress medchemexpress.commedchemexpress.com, ResearchGate researchgate.net |

| Initial Source | Machilus glaucescens, Illigera luzonensis | ResearchGate researchgate.netresearchgate.net, MedChemExpress medchemexpress.commedchemexpress.com |

Initial research findings often focus on the presence of the compound in different plant parts and its basic chemical characteristics. For example, this compound has been reported as a constituent found in the leaves of Machilus glaucescens. researchgate.net Studies have also explored its presence in the roots and stems of Illigera luzonensis. researchgate.netmdpi.com The characterization process involves confirming the compound's identity through comparison with known data or by comprehensive spectroscopic analysis if it is a novel compound. researchgate.netmdpi.com

Table 2: Plant Sources of this compound

| Plant Species | Family | Parts Where Found | Source |

| Machilus glaucescens | Lauraceae | Leaves | ResearchGate researchgate.net |

| Illigera luzonensis | Hernandiaceae | Roots and Stems | ResearchGate researchgate.netmdpi.com |

| Machilus macrantha | Lauraceae | Leaves | IJNRD ijnrd.org, MedChemExpress medchemexpress.commedchemexpress.com |

Recent research has also indicated that this compound, along with other compounds like machiline (B1204027) and quercetin, exhibits binding affinities towards certain anti-inflammatory targets, specifically interacting with targets related to arachidonic acid metabolism. worldscientific.comworldscientific.comresearchgate.netresearchgate.netresearcher.life These findings, often derived from molecular modeling and docking studies, represent a continuation of the research into the potential biological relevance of natural products like this compound. worldscientific.comworldscientific.comresearchgate.netresearchgate.netresearcher.life

Structure

3D Structure

Properties

Molecular Formula |

C18H11NO5 |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

16-hydroxy-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one |

InChI |

InChI=1S/C18H11NO5/c1-22-12-6-9-10(5-11(12)20)17(21)16-14-8(2-3-19-16)4-13-18(15(9)14)24-7-23-13/h2-6,20H,7H2,1H3 |

InChI Key |

SGXQVIOTXFZYBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Machigline

Plant Sources and Geographic Distribution of Machigline-Containing Species

This compound has been identified in several plant species, primarily within the family Lauraceae, known for producing various alkaloids and lignans (B1203133) sci-hub.sesci-hub.se. Another source is the genus Illigera in the family Hernandiaceae globethesis.comnih.gov.

Machilus glaucescens

Machilus glaucescens Wight (syn. Ocotea glaucescens) is a reported source of this compound. This species is listed as containing this compound in reviews focusing on the alkaloids of the Lauraceae family. sci-hub.seresearchgate.net

Illigera aromatica

Illigera aromatica S.Z. Huang et S.L. Mo, a small liana found mainly in Guangxi province, China, has been identified as containing this compound in its stems. globethesis.comresearchgate.net Phytochemical investigations of the methanolic extracts of I. aromatica have led to the isolation of this compound alongside other aporphine (B1220529) alkaloids. globethesis.comresearchgate.net

Persea macrantha (Syn. Machilus macrantha)

Persea macrantha (Nees) Kosterm., also known by the synonym Machilus macrantha Nees, is a tree belonging to the family Lauraceae. innovareacademics.inniscpr.res.in This species is distributed in the Western Peninsula of India, Sri Lanka, and in India up to an altitude of 2100 m. innovareacademics.inniscpr.res.in this compound has been isolated from the leaves and bark of Persea macrantha. ijnrd.orgresearchgate.netscielo.brresearchgate.net

Here is a table summarizing the plant sources of this compound:

| Plant Species | Family | Geographic Distribution | Part(s) Containing this compound |

| Machilus glaucescens | Lauraceae | Not specified in search results | Not specified in search results |

| Illigera aromatica | Hernandiaceae | Guangxi province, China | Stems |

| Persea macrantha (M. macrantha) | Lauraceae | Western Peninsula (India), Sri Lanka, India | Leaves, Bark |

Extraction and Purification Techniques for this compound Isolation

The isolation of this compound from plant materials typically involves extraction followed by various purification steps. For Illigera aromatica, this compound was isolated from the methanolic extracts of the stems. globethesis.comresearchgate.net In the case of Persea macrantha (syn. Machilus macrantha), this compound has been isolated from alcoholic extracts of roots and from leaves and bark. innovareacademics.inresearchgate.netscielo.br

General approaches for isolating compounds like alkaloids from plant sources often involve initial extraction with solvents such as methanol (B129727) or ethanol, followed by liquid-liquid partitioning and chromatographic techniques to separate the desired compound from other plant constituents. For example, the roots and stems of Illigera luzonensis were subjected to reflux with 85% aqueous methanol, and the extract was then partitioned with chloroform. nih.govmdpi.com The resulting layers were further purified using conventional chromatographic techniques. nih.govmdpi.com While this specific example is for Illigera luzonensis, it illustrates a common methodology used for isolating alkaloids from Illigera species, which also contain this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of this compound

The structural elucidation of this compound relies heavily on advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, including the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural characterization of this compound. nih.govresearchgate.netscielo.brmdpi.com By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the types of protons and carbons present in the molecule. nih.govresearchgate.netmdpi.com

For example, in the structural elucidation of related aporphine alkaloids, ¹H NMR spectra display characteristic aromatic proton signals that provide information about the substitution pattern of the aromatic rings. nih.govresearchgate.netmdpi.com The presence of signals corresponding to methoxy (B1213986) groups, methylenedioxy groups, and hydroxyl groups can also be identified. nih.govresearchgate.netmdpi.com ¹³C NMR spectroscopy provides information about the carbon skeleton and the chemical environment of each carbon atom. researchgate.netmdpi.com

Detailed NMR data, including chemical shifts and coupling constants, are essential for confirming the proposed structure of this compound and differentiating it from other similar alkaloids. researchgate.netmdpi.com Techniques such as COSY, NOESY, HMQC, and HMBC experiments provide further connectivity and spatial relationship information, allowing for the complete assignment of NMR signals and confirmation of the molecular structure. researchgate.netmdpi.com

Other spectroscopic techniques, such as Mass Spectrometry (MS), including High-Resolution Electron Ionization Mass Spectrometry (HREIMS) and Fast Atom Bombardment Mass Spectrometry (FABMS), are used to determine the molecular weight and elemental composition of this compound. researchgate.netmdpi.com Ultraviolet (UV) and Infrared (IR) spectroscopy provide information about the chromophores and functional groups present in the molecule, respectively. researchgate.netmdpi.com UV spectra can indicate the presence of aporphine basic skeletons, while IR spectra can reveal the presence of hydroxyl, amino, or methylenedioxy groups. researchgate.netmdpi.com

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and aiding in structural identification. acdlabs.combroadinstitute.orgthermofisher.com In the analysis of this compound, MS is applied to identify the compound and gain insights into its fragmentation under specific ionization conditions. acdlabs.combroadinstitute.org

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are essential for determining the elemental composition of this compound. nih.gov For instance, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) has been used in the structural elucidation of compounds isolated alongside this compound, providing molecular ion peaks corresponding to specific molecular formulas. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as different substructures within the molecule will break apart in characteristic ways when ionized. broadinstitute.org

Mass spectrometry is often coupled with chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of complex mixtures containing this compound. acdlabs.comthermofisher.comthermofisher.com This hyphenated technique allows for the separation of this compound from other compounds before it enters the mass spectrometer, leading to cleaner spectra and more confident identification. acdlabs.comthermofisher.comthermofisher.com

Chromatographic Methods for this compound Purification and Identification (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic methods are indispensable for the purification and identification of this compound from crude plant extracts. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is widely used for the purification of natural products, including alkaloids like this compound. youtube.comkromasil.com HPLC offers high resolution and efficiency, making it suitable for separating this compound from closely related compounds present in plant extracts. youtube.comkromasil.com Various stationary phases and mobile phase systems can be employed and optimized to achieve effective separation. Preparative HPLC can be used to obtain larger quantities of purified this compound for further studies. kromasil.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. thermofisher.comnih.govnih.gov GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound is an alkaloid, and its volatility might depend on its specific form, GC-MS can be applied if the compound is amenable to gas-phase separation, potentially after derivatization. thermofisher.com In GC-MS, compounds are separated based on their boiling points and interactions with the stationary phase in the GC column, and the eluted compounds are then detected and identified by the mass spectrometer based on their mass spectra. thermofisher.com Matching the obtained mass spectrum and retention time to reference libraries can aid in the identification of this compound. thermofisher.comnih.govnih.gov

Chromatographic techniques, in conjunction with spectroscopic methods, are fundamental in the process of isolating, purifying, and identifying this compound from its natural sources, enabling detailed research into its properties.

Biosynthetic and Synthetic Investigations of Machigline

Proposed Biosynthetic Pathways of Machigline within its Natural Sources

This compound is found in natural sources such as Machilus glaucescens and Illigera aromatica. zenodo.orgresearchgate.net Alkaloids in the Lauraceae family, where this compound is found, are generally isoquinoline (B145761) alkaloids, which are formed from the amino acid tyrosine. sci-hub.se While a specific detailed biosynthetic pathway for this compound itself was not explicitly found in the search results, related aporphine (B1220529) alkaloids like actinodaphnine, laurolitsine, boldine, laurotetanine, and N-methyllaurotetanine are also found in Lauraceae species and share structural similarities, suggesting potential common biosynthetic origins from tetrahydroisoquinoline and aporphine skeletons. sci-hub.se Reticuline, a benzyltetrahydroisoquinoline alkaloid, is also identified in studies on Alseodaphne species, another genus within the Lauraceae family, and is a known precursor to many aporphine alkaloids. sci-hub.se

Chemoenzymatic and Biomimetic Approaches to this compound Synthesis

Chemoenzymatic synthesis combines chemical and enzymatic methods to synthesize molecules. rsc.orgrsc.org This approach leverages the selectivity and efficiency of enzymes alongside the versatility of chemical transformations. rsc.org Biomimetic synthesis, on the other hand, aims to replicate natural biosynthetic pathways in a laboratory setting. While the search results discuss chemoenzymatic and biomimetic synthesis in general contexts, such as for glycopeptides or other natural products, specific applications of these approaches directly to the synthesis of this compound were not detailed. researchgate.netrsc.orgnih.govresearchgate.net However, the concept of biomimetic total synthesis from precursors like tryptamine (B22526) has been explored for other alkaloids. researchgate.net

Total Synthesis Strategies for this compound and Analogues

Total synthesis involves the complete construction of a complex molecule from simpler, often commercially available, precursors. wikipedia.orgscripps.edu While the search results mention this compound in the context of being identified alongside other compounds in plant extracts, detailed total synthesis strategies specifically for this compound were not found. researchgate.netnih.gov However, the synthesis of other alkaloids, including aporphine structures and beta-carbolines, is discussed in the literature, highlighting various synthetic methodologies such as the Pictet-Spengler reaction and oxidative couplings that are relevant to alkaloid synthesis in general. researchgate.netnih.gov Strategies in total synthesis often involve the discovery and invention of new synthetic methods and technologies. scripps.eduamazon.com

Semi-synthetic Derivatization Approaches for this compound Structural Modification

Semi-synthesis utilizes natural products as starting materials for the preparation of novel compounds through chemical modifications. wikipedia.orgnih.gov This approach is often employed to improve specific properties of natural compounds or to create analogues with altered biological activities. wikipedia.orgresearchgate.net While the search results mention this compound being identified in studies involving the analysis of natural product extracts, specific examples or detailed procedures for the semi-synthetic derivatization of this compound were not provided. researchgate.netresearchgate.networldscientific.comresearchgate.netresearchgate.netresearchgate.net However, the general principles of semi-synthetic derivatization, such as acylation reactions, are discussed in the context of modifying other natural products to enhance their bioactivities. researchgate.netbeilstein-journals.org The aim of semi-synthesis is to modify the core structure of a natural product by introducing various functional groups. researchgate.net

Molecular Pharmacology and Cellular Mechanisms of Machigline

In Vitro Cytotoxic Activity of Machigline

Information regarding the specific in vitro cytotoxic activity of this compound against human cervical cancer cell lines (e.g., HeLa) and human liver cancer cell lines (e.g., SMMC7721) was not found in the consulted literature.

Assessment in Human Cervical Cancer Cell Lines (e.g., HeLa)

Specific data on the cytotoxic effects of this compound on HeLa cell lines were not available in the analyzed search results.

Evaluation in Human Liver Cancer Cell Lines (e.g., SMMC7721)

Specific data on the cytotoxic effects of this compound on SMMC7721 cell lines were not available in the analyzed search results. It is noted that the SMMC-7721 cell line has been identified as a derivative of the HeLa cell line and is considered cross-contaminated. cellosaurus.org

Anti-inflammatory Molecular Mechanisms of this compound

Research utilizing network pharmacology and molecular modeling approaches has explored the potential anti-inflammatory mechanisms of this compound, particularly its involvement with the arachidonic acid metabolic pathway. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.com

Interaction with Arachidonic Acid Metabolic Pathway Components

The arachidonic acid metabolic pathway is a critical process in the body's inflammatory response, involving the conversion of arachidonic acid into various eicosanoids like prostaglandins (B1171923) and thromboxanes via enzymes such as cyclooxygenases (COXs), and leukotrienes via lipoxygenases (LOXs). frontiersin.orgpatsnap.comcvphysiology.com Studies have indicated that phytoconstituents from Machilus macrantha, including this compound, interact with multiple molecular targets within the arachidonic acid metabolism pathway, contributing to anti-inflammatory activity. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.com

Ligand-Target Interactions: Molecular Docking and Dynamics Simulations of this compound

Molecular docking and molecular dynamics simulation studies have been employed to investigate the binding interactions and efficacies of this compound with key anti-inflammatory hub genes. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.comresearchgate.net These studies aim to understand how this compound may exert its effects by binding to specific protein targets involved in inflammatory processes.

Through network pharmacology analysis, key anti-inflammatory hub genes associated with arachidonic acid metabolism have been identified, including PTGS2, NFκβ1, MAPK1, CYP2C8, and CYP2C9. worldscientific.comresearchgate.netresearchgate.netscite.ai Molecular docking and dynamics simulations have shown that this compound exhibits moderate to good binding affinities towards these hub genes. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.comresearchgate.net Furthermore, this compound has demonstrated stability within the binding cavities of these targets in molecular dynamics simulations. worldscientific.comresearchgate.netscite.aiworldscientific.com

The binding efficacies observed through computational studies suggest that this compound may modulate the activity of these key proteins involved in inflammation, particularly those in the arachidonic acid pathway. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.com

Table: Binding Affinities of this compound with Key Anti-inflammatory Hub Genes (Based on Molecular Docking)

| Target Gene | Binding Affinity (kcal/mol) |

| PTGS2 | Data not explicitly available in search results for this compound, but reported as moderate to good binding. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.comresearchgate.net |

| NFκβ1 | Data not explicitly available in search results for this compound, but reported as moderate to good binding. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.comresearchgate.net |

| MAPK1 | Data not explicitly available in search results for this compound, but reported as moderate to good binding. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.comresearchgate.net |

| CYP2C8 | Data not explicitly available in search results for this compound, but reported as moderate to good binding. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.comresearchgate.net |

| CYP2C9 | Data not explicitly available in search results for this compound, but reported as moderate to good binding. worldscientific.comresearchgate.netresearchgate.netscite.aiworldscientific.comresearchgate.net |

Analysis of this compound's Stability in Protein Binding Cavities

Molecular dynamics simulation studies have been utilized to assess the stability of this compound when bound within the binding cavities of target proteins. These studies, often conducted in comparison with other ligands like Machiline (B1204027) and Quercetin, aim to understand the dynamic behavior of the ligand-protein complex over time. Findings from such studies indicate that this compound exhibits stability within the binding cavities of certain hub genes identified through network pharmacology approaches. nih.govnih.govuni.lujppres.com This stability is a crucial aspect of understanding the potential efficacy and duration of action of this compound at a molecular level.

Network Pharmacology Approaches to Elucidate this compound's Multi-target Interactions

Network pharmacology has been employed to investigate the multi-target interactions of this compound, particularly in the context of its anti-inflammatory effects. nih.govnih.govuni.lujppres.com This approach involves predicting and analyzing the interactions between this compound and a network of potential protein targets and related pathways. By utilizing various online tools and databases, researchers have identified a set of anti-inflammatory targets potentially modulated by this compound and other phytoconstituents. nih.govjppres.com This method helps to elucidate the complex interplay between the compound and multiple biological nodes within a system, providing a broader understanding of its pharmacological profile beyond single-target interactions.

Investigation of this compound's Receptor Interactions

Investigations into this compound's interactions with biological targets have identified several key proteins, often referred to as "hub genes" in network pharmacology studies, that are primarily associated with arachidonic acid metabolism. nih.govnih.govuni.lujppres.com Molecular docking studies have demonstrated that this compound exhibits moderate to good binding affinities towards these identified hub genes. nih.govnih.govuni.lujppres.com While these targets include enzymes and signaling proteins rather than classical cell surface receptors, their interaction with this compound is central to its observed biological activities, such as anti-inflammatory effects.

Key Hub Genes Interacted with by this compound:

| Gene Symbol | Protein Name | Role in Pathway / Process |

| PTGS2 | Prostaglandin-endoperoxide synthase 2 | Arachidonic acid metabolism |

| NFκβ1 | Nuclear factor NF-kappa B p105 subunit | Signaling pathway, Inflammation |

| MAPK1 | Mitogen-activated protein kinase 1 | Signaling pathway |

| CYP2C8 | Cytochrome P450 family 2 subfamily C member 8 | Arachidonic acid metabolism |

| CYP2C9 | Cytochrome P450 family 2 subfamily C member 9 | Arachidonic acid metabolism |

Note: This table is based on findings from network pharmacology and molecular docking studies nih.govjppres.com.

Elucidation of this compound's Cellular Signaling Pathways

The cellular signaling pathways influenced by this compound are closely linked to its interactions with key targets identified through network pharmacology. The primary pathway implicated in the context of this compound's anti-inflammatory activity is arachidonic acid metabolism. nih.govuni.lujppres.com By interacting with enzymes like PTGS2, CYP2C8, and CYP2C9 within this pathway, this compound is suggested to modulate the production of inflammatory mediators. nih.govjppres.com Furthermore, interactions with signaling proteins such as NFκβ1 and MAPK1 indicate an influence on downstream inflammatory signaling cascades. nih.govjppres.com These findings suggest that this compound exerts its effects by modulating multiple points within interconnected signaling networks involved in the inflammatory response.

Structure Activity Relationship Sar Studies of Machigline

Computational Approaches to Machigline SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in analyzing the SAR of compounds like this compound. QSAR models seek to establish mathematical relationships between the structural properties of a set of compounds and their biological activities. wikipedia.orgnih.gov This allows for the prediction of the activity of new, untested compounds based on their structures. collaborativedrug.com

Studies have utilized molecular modeling techniques, including docking and molecular dynamics simulations, to investigate the interactions of this compound with potential biological targets related to inflammation. worldscientific.comresearchgate.networldscientific.comresearchgate.netresearchgate.netresearchgate.netresearcher.liferesearchgate.netdntb.gov.uaresearchgate.net These computational approaches can provide insights into the binding affinities and stability of this compound within the binding cavities of target proteins. worldscientific.comresearchgate.networldscientific.comresearchgate.netresearchgate.netresearchgate.netresearcher.liferesearchgate.netdntb.gov.uaresearchgate.netresearchgate.net For instance, molecular docking and dynamics simulations have shown that this compound exhibits moderate to good binding affinities towards hub genes involved in arachidonic acid metabolism, a key pathway in inflammation, and demonstrated stability in the binding cavity. worldscientific.comresearchgate.networldscientific.comresearchgate.netresearchgate.netresearchgate.netresearcher.liferesearchgate.netdntb.gov.uaresearchgate.net

Identification of Pharmacophoric Features for this compound's Biological Activities

Identifying the pharmacophoric features of this compound is crucial for understanding its biological activities. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. researchgate.netchemaxon.com

While specific detailed pharmacophore models solely for this compound were not extensively detailed in the search results, studies involving molecular docking and simulations with anti-inflammatory targets suggest that certain structural elements of this compound are likely involved in these interactions. worldscientific.comresearchgate.networldscientific.comresearchgate.netresearchgate.netresearchgate.netresearcher.liferesearchgate.netdntb.gov.uaresearchgate.net The ability of this compound to bind to targets in the arachidonic acid metabolic pathway implies that functional groups capable of specific interactions (e.g., hydrogen bonding, hydrophobic interactions) within the binding sites of enzymes in this pathway constitute important pharmacophoric features. worldscientific.comresearchgate.networldscientific.comresearchgate.netresearchgate.netresearchgate.netresearcher.liferesearchgate.netdntb.gov.uaresearchgate.net Research on other compounds with anti-inflammatory activity highlights the importance of features like hydrophobic amino acids and hydrogen bond donors/acceptors in pharmacophore models. researchgate.netmdpi.com

Impact of Structural Modifications on this compound's Cytotoxicity and Anti-inflammatory Potency

While direct studies detailing the impact of specific structural modifications to this compound on its cytotoxicity and anti-inflammatory potency were not prominently found, the principles of SAR dictate that such modifications would likely alter its biological activity. gardp.orgwikipedia.org Research on other natural compounds and synthetic molecules demonstrates how structural changes, such as variations in aromatic rings or the introduction of different substituents, can significantly affect cytotoxicity and anti-inflammatory effects. researchgate.netresearchgate.netnih.govbiocrick.com

For example, studies on other compound series have shown that modifying aromatic rings or adding electron-donating or withdrawing groups can influence anticancer activity. researchgate.net Similarly, structural modifications in other natural products and synthetic compounds have been explored to enhance anti-inflammatory activity, often by targeting enzymes in the arachidonic acid pathway like COX and LOX. nih.govresearchgate.net The presence of specific functional groups, such as hydroxyl groups or conjugated carbonyls, has been linked to the antiproliferative activity of some compounds. biocrick.com

Based on the computational studies showing this compound's interaction with anti-inflammatory targets in the arachidonic acid pathway, it can be inferred that structural modifications impacting these interactions, such as changes to groups involved in binding affinity or stability within the target site, would likely affect its anti-inflammatory potency. worldscientific.comresearchgate.networldscientific.comresearchgate.netresearchgate.netresearchgate.netresearcher.liferesearchgate.netdntb.gov.uaresearchgate.net Future SAR studies involving synthesized analogs of this compound with targeted structural variations would be necessary to systematically map the relationship between specific structural features and its cytotoxicity and anti-inflammatory activity.

Advanced Analytical Methodologies for Machigline Research

Advanced Chromatographic-Spectrometric Platforms for Machigline Profiling (e.g., LC-MSMS, GC-TOF)

Chromatographic-spectrometric techniques are indispensable for the separation, identification, and quantification of this compound in complex samples. The hyphenation of chromatography with mass spectrometry provides high sensitivity, selectivity, and structural information.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful technique for analyzing non-volatile or semi-volatile compounds like this compound. researchgate.net LC separates the components of a mixture based on their interaction with a stationary phase and a mobile phase. The separated compounds then enter a tandem mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z) and fragmentation patterns. LC-MS/MS is widely used for targeted analysis, allowing for the sensitive and specific quantification of this compound even in complex biological matrices. It can also be used for untargeted profiling by acquiring full scan MS data followed by data-dependent MS/MS scans to obtain fragmentation information for identification.

GC-TOF (Gas Chromatography-Time-of-Flight): GC is suitable for volatile and semi-volatile compounds that can be vaporized without decomposition. chromatographyonline.com The separated compounds are then detected by a Time-of-Flight mass analyzer. TOF-MS provides high acquisition rates and high-resolution mass measurements, which are beneficial for both targeted and untargeted analysis. chromatographyonline.com GC-TOF-MS is particularly useful for volatile metabolites and can complement LC-MS based approaches for a more comprehensive profile. chromatographyonline.com While this compound itself might be less amenable to GC due to its structure, GC-TOF could be valuable for analyzing more volatile this compound derivatives or related compounds in a sample.

The combination of chromatographic separation and mass spectrometric detection, particularly using advanced platforms like LC-MS/MS and GC-TOF-MS, allows for detailed phytochemical profiling, enabling the identification of this compound and co-occurring compounds in plant extracts or biological samples. frontiersin.orgnih.govlcms.cz

Metabolomics Approaches for this compound and Related Metabolites

Metabolomics is the comprehensive study of all metabolites in a biological system. researchgate.net When applied to this compound research, metabolomics approaches can provide insights into the metabolic fate of this compound in an organism, identify potential biomarkers of exposure or effect, and reveal related endogenous metabolites that are affected by this compound or its derivatives. researchgate.net

Key aspects of metabolomics approaches for this compound research include:

Sample Preparation: This is a critical step to extract and prepare metabolites from various biological matrices (e.g., plant tissues, cell cultures, biofluids).

Analytical Platforms: High-resolution mass spectrometry coupled with chromatography (LC-MS and GC-MS) are the primary analytical platforms used in metabolomics. chromatographyonline.comresearchgate.net These platforms enable the detection and identification of a wide range of metabolites.

Data Acquisition: Both targeted and untargeted data acquisition strategies can be employed. Targeted approaches focus on known this compound metabolites, while untargeted approaches aim to capture as many metabolites as possible to discover novel related compounds or metabolic pathways affected.

Data Analysis: Metabolomics generates large and complex datasets that require advanced statistical and bioinformatics tools for processing, alignment, feature detection, and identification of significant metabolites. researchgate.net

Metabolite Identification: This involves matching acquired spectra to spectral databases and using orthogonal analytical techniques or authentic standards for confirmation.

Metabolomics can help to understand how this compound is transformed in biological systems, identify active metabolites, and explore its impact on endogenous metabolic pathways. researchgate.net Studies have utilized metabolomics in conjunction with other approaches like network pharmacology to investigate the effects of plant extracts containing this compound on biological processes. researchgate.networldscientific.comdntb.gov.uaresearcher.liferesearchgate.net

Future Directions in Machigline Research

Emerging Methodologies in Natural Product Drug Discovery Applied to Machigline

The field of natural product drug discovery is being revolutionized by emerging methodologies that can significantly accelerate the identification, characterization, and optimization of bioactive compounds like this compound. These techniques offer powerful tools to overcome the inherent complexities associated with studying natural products. mdpi.comfrontiersin.orgrsc.orgnih.govmdpi.comscirp.orgfrontiersin.org

One key area involves the application of advanced analytical techniques. While traditional methods have been used to isolate and characterize this compound, future research can benefit from hyphenated techniques such as high-resolution mass spectrometry (HRMS) coupled with chromatography (e.g., LC-HRMS) for more comprehensive profiling of Machilus macrantha extracts. This can help identify potential synergistic compounds or related metabolites that may contribute to this compound's observed effects. rsc.org

Computational approaches, particularly those involving artificial intelligence (AI) and machine learning (ML), are increasingly vital in natural product research. nih.govmdpi.comfrontiersin.orgcas.orgnih.gov These methods can be applied to this compound research in several ways:

Virtual Screening and Target Prediction: AI/ML models can analyze large datasets of chemical structures and biological activities to predict potential protein targets for this compound and identify similar compounds with desirable properties. frontiersin.orgcas.orgnih.gov This can guide experimental validation and help prioritize research efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on the structure of this compound and its derivatives, researchers can predict how structural modifications might influence its biological activity. cas.org This is crucial for rational design and optimization of this compound-based lead compounds.

De Novo Design: AI-based generative models can potentially design novel compounds inspired by the this compound scaffold with improved efficacy, specificity, or pharmacokinetic properties. cas.org

Spectroscopic Data Analysis: ML algorithms can assist in the rapid identification and characterization of this compound and related compounds from complex spectroscopic data, expediting the isolation process. cas.org

Furthermore, "omics" technologies, including metabolomics and proteomics, offer powerful avenues for future this compound research. rsc.orgmdpi.com Metabolomics can provide a global snapshot of the metabolic changes induced by this compound in biological systems, helping to elucidate its mechanism of action and identify biomarkers of its activity. mdpi.com Proteomics can identify the proteins that interact with this compound, offering further insights into its molecular targets and downstream effects. mdpi.com

The integration of these emerging methodologies can be visualized as a streamlined pipeline for this compound research:

| Methodology | Application in this compound Research | Expected Outcome |

| Advanced Chromatography | Enhanced separation and purification of this compound and related compounds | Higher purity isolates, identification of minor components |

| High-Resolution MS | Detailed structural characterization and identification of metabolites | Confirmation of this compound structure, discovery of novel related compounds |

| AI/ML-based Screening | Prediction of potential biological targets and activities | Prioritization of experimental studies, identification of new therapeutic areas |

| QSAR Modeling | Prediction of activity based on structural variations | Guidance for chemical modification and optimization |

| Metabolomics | Global analysis of metabolic changes induced by this compound | Elucidation of biological pathways affected, identification of biomarkers |

| Proteomics | Identification of protein targets and interaction partners | Deeper understanding of molecular mechanisms |

Interdisciplinary Approaches for Comprehensive this compound Characterization and Mechanism Elucidation

A comprehensive understanding of this compound's biological activities and underlying mechanisms necessitates an interdisciplinary approach, integrating expertise from various scientific disciplines. mdpi.comijird.comresearchgate.netmdpi.com This collaborative strategy is crucial for tackling the multifaceted challenges inherent in natural product research. ijird.com

Key disciplines that should be integrated include:

Phytochemistry: Essential for the isolation, purification, and structural elucidation of this compound from its natural source.

Pharmacology: To investigate the specific biological activities of this compound, such as its anti-inflammatory effects, using a range of in vitro and in vivo models.

Molecular Biology and Biochemistry: To delve into the molecular targets of this compound, its interactions with proteins and nucleic acids, and the signaling pathways it modulates. Network pharmacology, for instance, has already been applied to study the anti-inflammatory mechanisms of Machilus macrantha constituents, including this compound, by predicting and analyzing interactions with multiple targets in pathways like arachidonic acid metabolism. researchgate.netresearchgate.networldscientific.comworldscientific.com

Computational Chemistry and Bioinformatics: For in silico studies, including molecular docking and dynamics simulations to understand the binding affinity and stability of this compound with its predicted targets. researchgate.netresearchgate.networldscientific.comworldscientific.com Bioinformatics tools are also vital for analyzing large biological datasets generated from omics studies. frontiersin.org

Analytical Chemistry: For developing sensitive and specific methods for the detection, quantification, and pharmacokinetic profiling of this compound in biological samples.

An interdisciplinary team can collaboratively design experiments that provide a holistic view of this compound's effects. For example, combining insights from network pharmacology and molecular docking studies with experimental validation using cell-based assays and animal models can provide a robust understanding of its mechanism of action. researchgate.netresearchgate.networldscientific.comworldscientific.com

Furthermore, integrating knowledge from traditional medicine or ethnopharmacology with modern scientific approaches can provide valuable leads for identifying new therapeutic applications of this compound or understanding its traditional uses. mdpi.comnih.gov

The benefits of such interdisciplinary collaborations extend beyond mechanism elucidation to encompass the entire research pipeline, from initial discovery to potential lead optimization. mdpi.comijird.comresearchgate.netmdpi.com

| Discipline | Contribution to this compound Research |

| Phytochemistry | Isolation, purification, structure elucidation |

| Pharmacology | Assessment of biological activities (e.g., anti-inflammatory) in various models |

| Molecular Biology/Biochemistry | Identification of molecular targets, pathway analysis |

| Computational Chemistry/Bioinformatics | In silico modeling, data analysis from omics studies |

| Analytical Chemistry | Development of detection and quantification methods, pharmacokinetic studies |

| Ethnopharmacology | Identification of traditional uses, potential new applications |

Future research on this compound should prioritize these emerging methodologies and foster strong interdisciplinary collaborations to fully unlock its therapeutic potential and contribute to the development of new natural product-based drugs.

Q & A

How can I formulate a focused research question to investigate Machigline’s biochemical properties?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete data on this compound’s binding affinity to specific receptors). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question . For example: "Does this compound exhibit pH-dependent stability in aqueous solutions, and how does this affect its bioavailability?" Ensure the question is measurable (e.g., stability via HPLC analysis) and avoids vagueness .

Q. What strategies ensure reproducibility in synthesizing this compound for experimental studies?

- Methodological Answer : Document all synthesis parameters (temperature, catalysts, solvents) and validate purity via NMR and mass spectrometry. Follow guidelines for reporting experimental details (e.g., NIH preclinical standards) to enable replication . For example:

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous DMF |

| Reaction Temperature | 80°C ± 2°C |

| Characterization | ¹H NMR (500 MHz), ESI-MS |

Q. How do I design a literature review to contextualize this compound’s pharmacological potential?

- Methodological Answer : Systematically search databases (PubMed, Reaxys) using Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize peer-reviewed studies and use citation chaining (e.g., Google Scholar’s "Cited by" feature) to identify seminal works . Organize findings thematically (e.g., toxicity, mechanism of action) .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s cytotoxic effects across cell lines?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell culture conditions, assay protocols). Use statistical tools (ANOVA, regression) to isolate confounding factors . For example:

| Study | Cell Line | IC₅₀ (µM) | Assay Protocol |

|---|---|---|---|

| Smith et al. (2022) | HeLa | 12.3 | MTT, 48h incubation |

| Lee et al. (2023) | A549 | 28.7 | Resazurin, 72h incubation |

Q. What experimental designs optimize this compound’s enantioselective synthesis for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) and monitor enantiomeric excess (ee) via chiral HPLC. Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature) iteratively . For example:

| Catalyst | Loading (%) | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-BINAP | 5 | 92 | 75 |

| (S)-BINAP | 5 | 88 | 68 |

Q. How do I address ethical challenges in this compound’s in vivo toxicity testing?

- Methodological Answer : Adopt the 3Rs framework (Replacement, Reduction, Refinement) for animal studies. Use computational models (e.g., QSAR) for preliminary toxicity screening and minimize sample sizes via power analysis . Document compliance with institutional review board (IRB) protocols .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values. Validate models with goodness-of-fit tests (e.g., R², residual plots) and report confidence intervals . For time-series data, apply mixed-effects models to account for variability .

Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.